molecular formula C12H18ClNO B594120 1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride CAS No. 1081772-06-6

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride

Cat. No. B594120
M. Wt: 227.732
InChI Key: XTCDQRBKOHSIMB-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride, also known as DMAMPH, is an organic compound that has been used in scientific research for a number of years. This compound has been found to have a variety of applications in the laboratory, including synthesis and biochemical studies.

Scientific Research Applications

  • X-ray Structures and Computational Studies : This compound has been characterized using FTIR, UV–Vis, multinuclear NMR spectroscopy, and single crystal X-ray diffraction method. These techniques provide detailed structural information, useful in the study of cathinones (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

  • Antidiarrheal Agent Research : It's structurally related to lidamidine hydrochloride, a novel antidiarrheal agent. Understanding its structure and hydrolysis kinetics is crucial for pharmaceutical development (Zalipsky, Won, & Patel, 1978).

  • Tritium Labelling for Drug Metabolism Studies : A related compound, 1-(3,4-Dichlorophenyl)-3-(methylamino)propanol hydrochloride, was synthesized with tritium labeling. This technique is useful for studying the metabolism and disposition of potential antidepressants (Hill & Wisowaty, 1990).

  • GPR14/Urotensin-II Receptor Agonism : Derivatives of this compound have been identified as nonpeptidic agonists of the urotensin-II receptor, which has implications in pharmacological research and potential drug development (Croston et al., 2002).

  • Identification and Derivatization in Forensic Science : This compound has been identified and studied in the context of forensic science, which involves the use of GC-MS, IR, NMR, and electronic absorption spectroscopy. Such research is crucial for the identification of novel psychoactive substances (Nycz, Paździorek, Małecki, & Szala, 2016).

  • Study of Cardioselectivity in Beta-Adrenoceptor Blocking Agents : It's structurally related to compounds that have been synthesized to determine their affinity to beta 1- and beta-2-adrenoceptors, contributing to the development of cardioselective beta-adrenoceptor blocking agents (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

properties

IUPAC Name

1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4;/h5-7,10,13H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTCDQRBKOHSIMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C)NC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701342931
Record name 3,4-Dimethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylphenyl)-2-(methylamino)propan-1-one hydrochloride

CAS RN

1081772-06-6
Record name 3,4-Dimethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701342931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
G Merola, H Fu, F Tagliaro, T Macchia… - …, 2014 - Wiley Online Library
In this study, a rapid chiral separation of 12 cathinones analogs has been developed and validated using cyclodextrin‐assisted CE with UV and TOF‐MS detection. Optimum separation …
DC Rouxinol - 2019 - repositorio-aberto.up.pt
In recent years, the production and consumption of new psychoactive substances (NPS) have undergone an unprecedented expansion in the drug abuse market. Synthetic cathinones, …
Number of citations: 0 repositorio-aberto.up.pt
H Fu - 2014 - digitalcommons.fiu.edu
Capillary electrophoresis (CE) is a modern analytical technique, which is electrokinetic separation generated by high voltage and taken place inside the small capillaries. In this …
Number of citations: 3 digitalcommons.fiu.edu

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